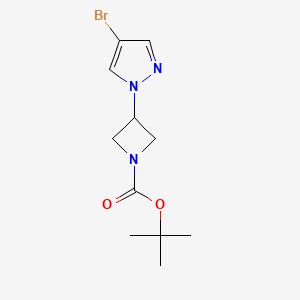

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-bromopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-9(7-14)15-5-8(12)4-13-15/h4-5,9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIXDJMIONIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679041 | |

| Record name | tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-34-3 | |

| Record name | tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Identity and Properties

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, with a CAS Number of 877399-34-3, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 302.172 g/mol. It is primarily utilized in research settings, particularly in the development of protein degraders and other pharmaceutical applications .

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. This compound may function through several mechanisms:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These pathways are crucial for tumor growth and metastasis .

- Anti-inflammatory Effects : Compounds in the pyrazole class have demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

Research Findings

Several studies have explored the biological effects of related pyrazole compounds, providing insights into their potential therapeutic applications:

- Antitumor Studies : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The presence of bromine substituents enhances this cytotoxic effect, especially when combined with established chemotherapeutics like doxorubicin, suggesting a synergistic effect .

- Antimicrobial Properties : Some pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, studies on novel pyrazole carboxamide derivatives revealed moderate to excellent antifungal activity against phytopathogenic fungi .

- Inhibitory Activity : Research has indicated that certain pyrazole-based compounds can inhibit enzymes like xanthine oxidase (XO), which is relevant for conditions like gout due to its role in uric acid production. The IC50 values for some derivatives were reported around 72.4 µM, indicating promising inhibitory potential .

Case Studies and Experimental Data

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structure : Replaces the azetidine ring with a six-membered piperidine ring and introduces a 3-methyl group on the pyrazole.

- Molecular Formula : C₁₄H₂₂BrN₃O₂; Molecular Weight : 344.25 g/mol .

- The 3-methyl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the unsubstituted pyrazole in the target compound.

- Applications : Used in the synthesis of allosteric modulators for G-protein-coupled receptors (GPCRs) .

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

- Structure : Features a boronic ester substituent instead of bromine at the pyrazole’s 4-position.

- Molecular Formula : C₁₇H₂₈BN₃O₄; Molecular Weight : 365.23 g/mol .

- Key Differences :

- The boronic ester enables Suzuki-Miyaura cross-coupling reactions, expanding its utility in carbon-carbon bond formation.

- Unlike the bromine substituent, the boronate group is less electronegative, reducing susceptibility to nucleophilic displacement.

- Applications : Critical in synthesizing biaryl structures for drug discovery .

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Structure : Incorporates a bicyclo[3.2.1]octane framework instead of a simple azetidine.

- Purity : 95% (CAS: 1224194-51-7) .

- Increased molecular complexity may require multi-step synthesis compared to the straightforward azetidine derivative.

- Applications : Explored in central nervous system (CNS) drug development due to improved blood-brain barrier penetration .

tert-Butyl 3-aminoazetidine-1-carboxylate

- Structure: Replaces the bromopyrazole group with an amino substituent.

- CAS : 193269-78-2; Molecular Formula : C₈H₁₆N₂O₂ .

- Key Differences: The amino group provides a reactive site for amide bond formation or alkylation, unlike the electrophilic bromine in the target compound. Lacks aromaticity, reducing π-π stacking interactions in drug design.

- Applications : Intermediate for peptide mimetics and β-lactam antibiotics .

Preparation Methods

Starting Materials

- 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine or its precursors are central intermediates.

- Bis(pinacolato)diboron is used in related boronate ester syntheses, indicating the potential for Suzuki-type cross-coupling in derivatization steps.

- Palladium catalysts and suitable bases facilitate coupling reactions.

Formation of the Azetidine Ring

The azetidine ring is commonly constructed via cyclization reactions starting from amino alcohols or haloalkyl amines, followed by protection with tert-butyl carbamate to form the Boc-protected azetidine.

Attachment of the 4-Bromo-Pyrazole Moiety

The pyrazole ring bearing a bromine at the 4-position is introduced either by:

- Direct nucleophilic substitution on the azetidine nitrogen or carbon.

- Palladium-catalyzed cross-coupling reactions between azetidine derivatives and 4-bromo-pyrazole precursors.

This step requires careful optimization of reaction conditions, including solvent choice, temperature, and catalyst loading.

Detailed Preparation Method from Literature Data

A representative synthesis reported involves the following:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine | Cyclization of amino precursors, Boc protection | Ensures azetidine ring formation with Boc group |

| 2 | Palladium-catalyzed coupling with 4-bromo-1H-pyrazole | Pd catalyst, base (e.g., K2CO3), solvent (DMF or dioxane), 80-100 °C | Forms C-N or C-C bond linking pyrazole and azetidine |

| 3 | Purification and characterization | Chromatography, NMR, HPLC | Confirms purity and structure |

This method yields tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate with high selectivity and purity.

Related Synthetic Routes and Derivatives

The compound tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is synthesized from 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine via borylation using bis(pinacolato)diboron, demonstrating the versatility of the bromo substituent for further functionalization.

Analogous compounds with halogen substitutions (e.g., iodo instead of bromo) follow similar synthetic strategies, often requiring adjustment of reaction conditions to accommodate different reactivities.

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, particularly the presence of the pyrazole ring, azetidine ring, and Boc group.

High-Performance Liquid Chromatography (HPLC): Employed to assess purity and monitor reaction progress.

Mass Spectrometry (MS): Confirms molecular weight and identity.

These methods ensure the final product meets the required specifications for research applications.

Data Summary Table

| Parameter | Details |

|---|---|

| CAS Number | 877399-37-6 |

| Molecular Formula | C12H18BrN3O2 |

| Molecular Weight | 316.19 g/mol |

| IUPAC Name | tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate |

| Key Reagents | 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine, Pd catalyst, base (K2CO3), bis(pinacolato)diboron (for derivatives) |

| Typical Solvents | DMF, dioxane |

| Reaction Temperature | 80-100 °C |

| Purification Methods | Chromatography, recrystallization |

| Analytical Techniques | NMR, HPLC, MS |

Research Findings and Notes

The presence of the bromine atom on the pyrazole ring facilitates further functionalization via cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.

The Boc protecting group on the azetidine nitrogen provides stability during synthesis and can be removed under acidic conditions if needed for subsequent modifications.

Reaction conditions such as temperature, catalyst choice, and solvent are critical to achieving high yields and minimizing side reactions.

The multi-step synthesis demands careful monitoring and purification at each stage to ensure the integrity of the product.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: Synthesis typically involves coupling a bromopyrazole derivative with a tert-butyl-protected azetidine. A common route includes:

- Step 1: Preparation of the 4-bromo-1H-pyrazole moiety via cyclization of hydrazine derivatives with brominated diketones .

- Step 2: Functionalization of azetidine using tert-butyloxycarbonyl (Boc) protection to enhance stability during subsequent reactions .

- Step 3: Coupling the bromopyrazole to the azetidine ring under basic conditions (e.g., KPO) in a polar aprotic solvent (e.g., dioxane) at elevated temperatures (50–80°C) .

- Critical Conditions: Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) and strict anhydrous conditions to prevent Boc deprotection .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable for confirming its purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH) and pyrazole protons (δ ~7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm confirm the Boc carbonyl group, while N-H stretches (~3400 cm) validate pyrazole substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 316.04 for CHBrNO) .

- X-ray Crystallography: Resolves spatial arrangement, particularly the dihedral angle between pyrazole and azetidine rings, using SHELX refinement .

Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

- Methodological Answer: Key reactions include:

- Nucleophilic Substitution: Bromine on pyrazole can be replaced with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) .

- Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, enabling further functionalization of the azetidine nitrogen .

- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at the pyrazole’s 4-position .

- Product Distribution: Excess reagents (e.g., >1.2 equiv boronic acid) and prolonged reaction times (>12 h) favor higher substitution yields .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms, particularly regarding regioselectivity in cross-coupling reactions?

- Methodological Answer:

- SHELX Refinement: Single-crystal X-ray analysis identifies bond lengths and angles, distinguishing between possible regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) .

- Case Study: In Pd-catalyzed couplings, crystallography confirms whether substitution occurs at the bromine site or adjacent positions, clarifying mechanistic pathways .

- Data Interpretation: Discrepancies between theoretical (DFT-predicted) and experimental bond angles may indicate steric effects from the tert-butyl group influencing reactivity .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets, and how do structural modifications alter binding affinity?

- Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models interactions between the pyrazole-azetidine scaffold and enzyme active sites (e.g., kinases). The bromine atom’s electronegativity enhances halogen bonding in hydrophobic pockets .

- SAR Studies: Modifying the azetidine’s substituents (e.g., replacing Boc with acetyl) alters steric bulk, as shown in comparative binding assays with tert-butyl 3-cyclopropylpiperazine derivatives .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify how bromine-to-iodine substitution affects binding ΔG in target proteins .

Q. How can hydrogen-bonding patterns in the crystal lattice inform stability and solubility profiles under varying experimental conditions?

- Methodological Answer:

- Graph Set Analysis: Classifies H-bond motifs (e.g., R(8) rings) to predict packing efficiency and hygroscopicity .

- Case Study: The tert-butyl group disrupts H-bond networks, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic phases .

- Thermogravimetric Analysis (TGA): Correlates lattice energy (from H-bond density) with decomposition temperatures (>200°C for tightly packed crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.